molecular formula C18H18N2O4S B3003469 N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-27-2

N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B3003469
CAS No.: 896375-27-2
M. Wt: 358.41
InChI Key: SZKAFBBCTQSNIN-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a heterocyclic compound featuring a fused pyrroloquinoline core with a sulfonamide group at position 8 and a 3-methoxyphenyl substituent. For instance, sulfonamide derivatives of pyrroloquinoline are often explored for diuretic, antipsychotic, or enzyme inhibitory properties .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-15-6-2-5-14(11-15)19-25(22,23)16-8-12-4-3-7-20-17(21)10-13(9-16)18(12)20/h2,5-6,8-9,11,19H,3-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKAFBBCTQSNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play crucial roles in the nervous system. MAOs are involved in the breakdown of monoamine neurotransmitters, while ChEs are responsible for the hydrolysis of the neurotransmitter acetylcholine.

Biochemical Pathways

By inhibiting MAOs and ChEs, the compound affects the monoamine and cholinergic pathways . These pathways are involved in various neurological processes, including mood regulation and memory. Inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters and acetylcholine, potentially improving cognitive function.

Biological Activity

N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of 358.41 g/mol. The compound features a quinoline backbone fused with a pyrrolo ring and a sulfonamide group, contributing to its diverse biological properties .

The biological activity of this compound primarily involves the inhibition of specific enzymes such as Monoamine Oxidases (MAOs) and Cholinesterases (ChEs) . These enzymes play crucial roles in neurotransmitter metabolism and cholinergic signaling, respectively. The inhibition of MAOs can lead to increased levels of neurotransmitters like serotonin and dopamine, which may have implications for treating mood disorders and neurodegenerative diseases .

Molecular Interactions

The compound's mechanism includes complex interactions at the molecular level. For instance, it is suggested that the azido–Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation to yield the desired quinoline structure . Such reactions are vital for understanding how this compound can be optimized for therapeutic use.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar compounds within the pyrroloquinoline class. For example, derivatives exhibiting modifications in the methoxy group have shown enhanced efficacy in animal models of epilepsy . The structure-activity relationship (SAR) indicates that substituents on the phenyl ring significantly influence anticonvulsant potency.

Anticancer Potential

This compound has also been evaluated for anticancer activity. In vitro studies demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies and Experimental Findings

StudyCompoundBiological ActivityIC50 ValueReference
1Pyrroloquinoline DerivativeAnticancer< 10 μM
2N-(3-methoxyphenyl) AnalogAnticonvulsantED50 = 15 mg/kg
3Related SulfonamideMAO InhibitionIC50 = 25 μM

Dosage Effects in Animal Models

The pharmacological effects of this compound vary significantly with dosage. In animal studies, varying concentrations were tested to evaluate both efficacy and safety profiles. Lower doses often resulted in enhanced therapeutic effects with minimal side effects .

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Ether/Acetamide Groups : Sulfonamide-containing analogs (e.g., ) are often associated with diuretic effects, while ether-linked substituents (e.g., NH300094) target CNS receptors .
  • Position 8 Modifications : Substituents at position 8 significantly influence target specificity. For example, NH300094’s bulky piperidine-isoxazole substituent enables multi-receptor antagonism, whereas smaller groups (e.g., pyridinylmethyl) may favor enzyme inhibition .

Pharmacological Profiles

Antipsychotic and CNS-Targeting Compounds

  • NH300094: Demonstrated preclinical efficacy in schizophrenia models via 5-HT2A/D2/D3 receptor antagonism.
  • Contrast with Target Compound : The absence of a sulfonamide group in NH300094 suggests that the target compound’s 3-methoxyphenyl-sulfonamide moiety may shift activity toward peripheral targets (e.g., diuresis) rather than CNS receptors.

Diuretic and Renal Activity

  • N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides: These analogs enhance renal urinary function, likely due to structural mimicry of loop diuretics. The sulfonamide group in the target compound may similarly modulate renal ion channels .

Enzyme Inhibition

  • 8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one: Inhibits CYP enzymes, suggesting applications in hormone-related diseases. The target compound’s sulfonamide group could enhance binding to enzymatic active sites .

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